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molecular formula C7H8N2O2 B1315563 Ethyl 4-pyrimidinecarboxylate CAS No. 62846-82-6

Ethyl 4-pyrimidinecarboxylate

Cat. No. B1315563
M. Wt: 152.15 g/mol
InChI Key: DWRWSNAREGLUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994315B2

Procedure details

A solution of ethanol (16.18 g, 0.351 mol) in diethyl ether (15 ml) was added to a solution of sodium hydride (13.71 g, 0.343 mol, 60% in paraffin, paraffin was removed by washing with hexane) in diethyl ether (100 ml). After stirring the mixture for 30 min, the solvent was evaporated under reduced pressure, and toluene (100 ml) was added. A solution of ethyl pyrimidine-4-carboxylate (30.86 g, 0.203 mol) and ethyl acetate (30.48 g, 0.346 mol) in toluene (100 ml) was added, and the mixture was heated at 80° C. for 3 hrs. Hydrochloric acid was added, then sodium bicarbonate was added to adjust to pH 4. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (36.10 g, 92%).
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
13.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.86 g
Type
reactant
Reaction Step Two
Quantity
30.48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.[H-].[Na+].[N:6]1[CH:11]=[CH:10][C:9]([C:12]([O:14]CC)=O)=[N:8][CH:7]=1.[C:17]([O:20][CH2:21][CH3:22])(=[O:19])[CH3:18].Cl.C(=O)(O)[O-].[Na+]>C(OCC)C.C1(C)C=CC=CC=1>[O:14]=[C:12]([C:9]1[CH:10]=[CH:11][N:6]=[CH:7][N:8]=1)[CH2:18][C:17]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
16.18 g
Type
reactant
Smiles
C(C)O
Name
Quantity
13.71 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
30.86 g
Type
reactant
Smiles
N1=CN=C(C=C1)C(=O)OCC
Name
Quantity
30.48 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure, and toluene (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=NC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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